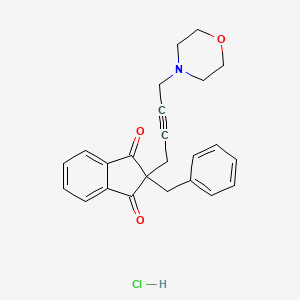
1,3-Indandione, 2-benzyl-2-(4-morpholino-2-butynyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Indandione, 2-benzyl-2-(4-morpholino-2-butynyl)-, hydrochloride is a chemical compound with the molecular formula C24-H23-N-O3.Cl-H and a molecular weight of 409.94 . This compound is known for its unique structure, which includes an indandione core, a benzyl group, and a morpholino-butynyl side chain. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-benzyl-2-(4-morpholino-2-butynyl)-, hydrochloride typically involves the following steps:
Formation of the Indandione Core: The indandione core can be synthesized through a series of reactions starting from phthalic anhydride and benzene, followed by cyclization and oxidation steps.
Introduction of the Benzyl Group: The benzyl group is introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Morpholino-Butynyl Side Chain: The morpholino-butynyl side chain is attached through a nucleophilic substitution reaction, where the morpholine ring is reacted with a butynyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above, but with optimized conditions for higher yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,3-Indandione, 2-benzyl-2-(4-morpholino-2-butynyl)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indandione core to dihydroindandione or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or morpholino-butynyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and various nucleophiles or electrophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroindandione derivatives. Substitution reactions can lead to a variety of substituted indandione compounds.
Scientific Research Applications
1,3-Indandione, 2-benzyl-2-(4-morpholino-2-butynyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Indandione, 2-benzyl-2-(4-morpholino-2-butynyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Indandione: The parent compound, which lacks the benzyl and morpholino-butynyl groups.
2-Benzyl-1,3-Indandione: A derivative with only the benzyl group attached.
2-(4-Morpholino-2-butynyl)-1,3-Indandione: A derivative with only the morpholino-butynyl group attached.
Uniqueness
1,3-Indandione, 2-benzyl-2-(4-morpholino-2-butynyl)-, hydrochloride is unique due to the presence of both the benzyl and morpholino-butynyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
22019-30-3 |
|---|---|
Molecular Formula |
C24H24ClNO3 |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
2-benzyl-2-(4-morpholin-4-ylbut-2-ynyl)indene-1,3-dione;hydrochloride |
InChI |
InChI=1S/C24H23NO3.ClH/c26-22-20-10-4-5-11-21(20)23(27)24(22,18-19-8-2-1-3-9-19)12-6-7-13-25-14-16-28-17-15-25;/h1-5,8-11H,12-18H2;1H |
InChI Key |
PKYPPFVWAAFVEN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC#CCC2(C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















